molecular formula C17H17NO4 B4404797 3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate

3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate

Cat. No. B4404797
M. Wt: 299.32 g/mol
InChI Key: QWYHKUWQAOIVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate, also known as MMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPP is a derivative of phenylpropionic acid and is synthesized using specific methods. In

Mechanism of Action

The mechanism of action of 3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 enzymes, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and cancer. This compound has also been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases such as cardiovascular disease and cancer.

Advantages and Limitations for Lab Experiments

3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate has several advantages and limitations for lab experiments. One of the advantages is its potential use as a precursor in the synthesis of new drugs. This compound is also relatively easy to synthesize and is stable under certain conditions. However, this compound has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate. One potential direction is the development of new drugs based on this compound. This compound has shown promising results in animal models of arthritis and cancer, and further research may lead to the development of new drugs for these diseases. Another potential direction is the study of this compound's antioxidant properties and its potential use in the prevention of various diseases such as cardiovascular disease and cancer.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a multistep process, and it has been extensively studied for its potential use in the development of new drugs. This compound has anti-inflammatory and analgesic properties, and it has been shown to have various biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research.

Scientific Research Applications

3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential applications in various fields. One of the significant research areas of this compound is in the development of new drugs. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. This compound has also been studied for its potential use as a precursor in the synthesis of new drugs.

properties

IUPAC Name

[3-[(4-methoxyphenyl)carbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-16(19)22-15-6-4-5-12(11-15)17(20)18-13-7-9-14(21-2)10-8-13/h4-11H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYHKUWQAOIVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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